molecular formula C13H11F2N3O2S B2699564 6-[(3,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1704515-60-5

6-[(3,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2699564
CAS No.: 1704515-60-5
M. Wt: 311.31
InChI Key: WPAVMPJVWQGBCE-UHFFFAOYSA-N
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Description

6-[(3,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a 3,5-difluorobenzylsulfonyl group

Preparation Methods

The synthesis of 6-[(3,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-d]pyrimidine ring system.

    Introduction of the 3,5-Difluorobenzylsulfonyl Group: This step involves the sulfonylation of the pyrrolo[3,4-d]pyrimidine core with 3,5-difluorobenzylsulfonyl chloride under basic conditions.

Chemical Reactions Analysis

6-[(3,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(3,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(3,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and signaling pathways involved in cancer cell proliferation . The compound’s structure allows it to bind to these targets, thereby disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

6-[(3,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-[(3,5-difluorophenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2S/c14-11-1-9(2-12(15)3-11)7-21(19,20)18-5-10-4-16-8-17-13(10)6-18/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAVMPJVWQGBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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